N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide
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Overview
Description
N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide is a chemical compound with the molecular formula C10H10BrN3O and a molecular weight of 268.11 g/mol . This compound is primarily used in research and development, particularly in the fields of pharmaceutical testing and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide typically involves the reaction of 6-bromo-2-ethylimidazo[1,2-a]pyridine with N-methylformamide under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .
Scientific Research Applications
N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-ethylimidazo[1,2-a]pyridine
- 2-Bromo-6-methoxyimidazo[1,2-a]pyridine
- 3-Methylimidazo[1,2-a]pyridine
Uniqueness
N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research and development applications .
Properties
Molecular Formula |
C11H12BrN3O |
---|---|
Molecular Weight |
282.14 g/mol |
IUPAC Name |
N-(6-bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide |
InChI |
InChI=1S/C11H12BrN3O/c1-3-9-11(14(2)7-16)15-6-8(12)4-5-10(15)13-9/h4-7H,3H2,1-2H3 |
InChI Key |
KWODQYXARWNRHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C=C(C=CC2=N1)Br)N(C)C=O |
Origin of Product |
United States |
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